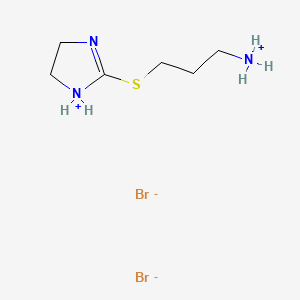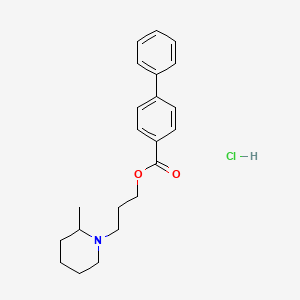
3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound’s structure features a piperidine ring, a phenylbenzoate moiety, and a chloride ion, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride typically involves the reaction of 2-methylpiperidine with 4-phenylbenzoic acid in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, such as temperature and pH, to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate chloride
- 3-(2-Methylpiperidin-1-ium-1-yl)propyl N-phenylcarbamate chloride
Uniqueness
Compared to similar compounds, 3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride stands out due to its unique combination of a piperidine ring and a phenylbenzoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
73728-81-1 |
|---|---|
Fórmula molecular |
C22H28ClNO2 |
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
3-(2-methylpiperidin-1-yl)propyl 4-phenylbenzoate;hydrochloride |
InChI |
InChI=1S/C22H27NO2.ClH/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)21-13-11-20(12-14-21)19-9-3-2-4-10-19;/h2-4,9-14,18H,5-8,15-17H2,1H3;1H |
Clave InChI |
NRMJFMQYIMORDD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756982.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide](/img/structure/B13756985.png)
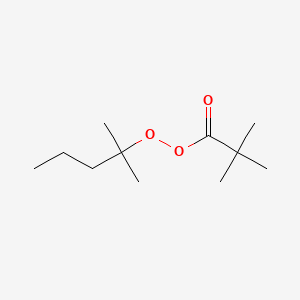

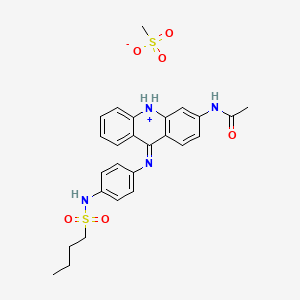
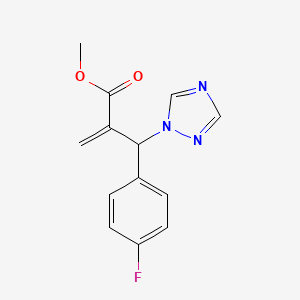


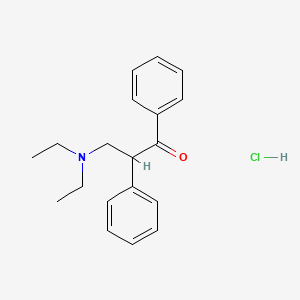
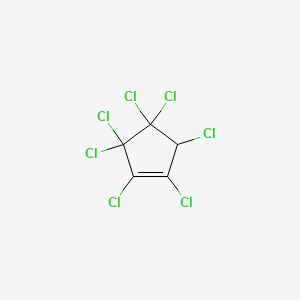
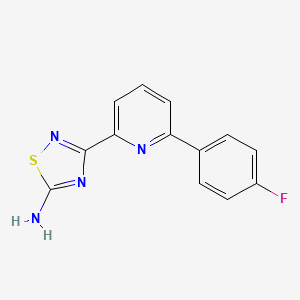
![2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]-](/img/structure/B13757037.png)
![Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate](/img/structure/B13757046.png)
